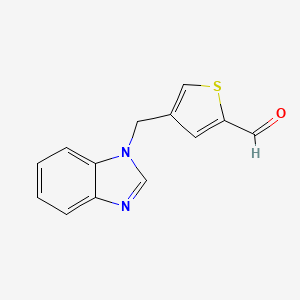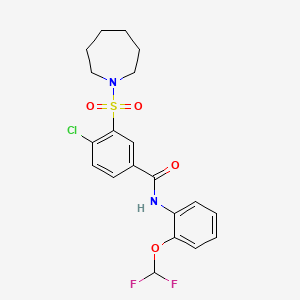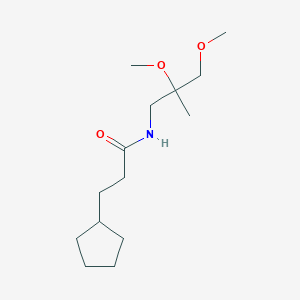
3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide” are not available, similar benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Wissenschaftliche Forschungsanwendungen
Complexation with Palladium(II) Chloride
Research has explored derivatives of polyfunctional ligands, including those similar in structure to 3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide, for their ability to form complexes with Palladium(II) chloride. These complexes exhibit unique structural properties, such as supramolecular hydrogen-bonded chains and cyclic dimers, offering insights into coordination chemistry and potential applications in catalysis and material science Tyler Palombo et al., 2019.
DNA Methylation Studies
Investigations into the methylation of deoxyribonucleic acid (DNA) in cultured mammalian cells have revealed the role of compounds structurally related to 3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide in modulating cellular processes. These studies contribute to our understanding of genetic regulation and potential therapeutic targets for genetic disorders P. D. Lawley & C. J. Thatcher, 1970.
Green Chemistry Applications
The use of cyclopentyl methyl ether, closely related to the compound of interest, in green chemistry demonstrates its utility in environmentally friendly synthesis processes. Such applications highlight the compound's role in sustainable chemical practices, particularly in solvent and catalyst systems for low-impact reactions U. Azzena et al., 2015.
Herbicidal Activity
Research into N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has uncovered its effectiveness as a herbicide, indicating potential agricultural applications of compounds within the same chemical family. This underscores the importance of such compounds in developing new agricultural chemicals Liu et al., 2008.
Synthesis of Novel Compounds
The synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine using intermediates structurally similar to 3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide opens up new avenues in the development of pharmaceuticals and bioactive molecules. This demonstrates the compound's role in facilitating the creation of novel therapeutic agents D. Shishkin et al., 2012.
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide”. Given its structural similarity to benzamides, which have been widely used in medical, industrial, biological and potential drug industries , it may have potential uses in these areas.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(18-3,11-17-2)10-15-13(16)9-8-12-6-4-5-7-12/h12H,4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBDINBDSUWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1CCCC1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(2,4-dichloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B2513576.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)
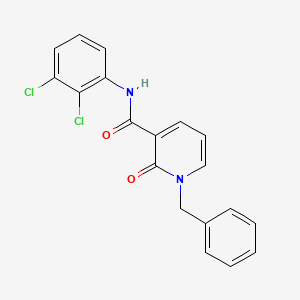
![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)
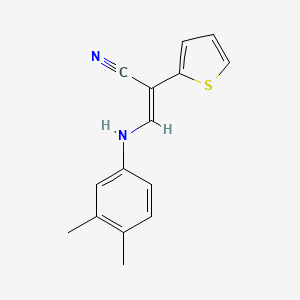
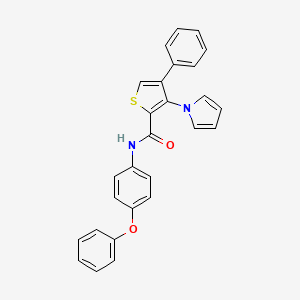
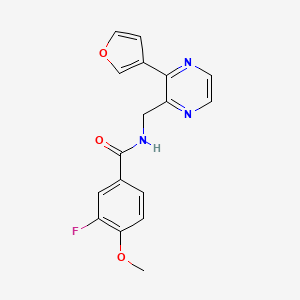
![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)
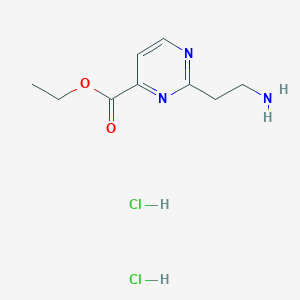
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
